(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Description
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole (CAS: 131180-90-0) is a boron-containing heterocyclic compound with a fused pyrrolidine-oxazaborole scaffold. Its structure features three phenyl groups at the 1,3,3-positions and an (S)-configured stereocenter, making it a chiral catalyst in asymmetric synthesis . This compound belongs to the Corey-Bakshi-Shibata (CBS) catalyst family, which is widely employed in enantioselective reductions, particularly for ketones to secondary alcohols .
Properties
IUPAC Name |
(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMQZFEKIDKAP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447842 | |
| Record name | (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131180-90-0 | |
| Record name | (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
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Reactants :
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Phenylboronic acid
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Trimethyl orthoformate
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(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol
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Conditions :
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Solvent: Toluene or dichloromethane
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Acid: p-Toluenesulfonic acid (PTSA)
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Temperature: Reflux (110°C)
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Time: 6–8 hours
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Key Step :
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Azeotropic removal of water using molecular sieves or Dean-Stark apparatus.
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Yield : 78–85%
Purity : 90–95% ee (lower than boroxine method due to residual boronic acid).
Catalytic Asymmetric Reduction Adaptations
While primarily used for methyl-CBS catalysts, Corey’s method can be modified for phenyl variants.
Procedure:
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Reactants :
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(R)-2-(Diphenylhydroxymethyl)pyrrolidine
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Triphenylborane (B(C₆H₅)₃)
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Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: −78°C to 0°C
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Time: 4–6 hours
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Yield : 70–75%
Purity : 85–90% ee (requires recrystallization for enhancement).
Comparative Analysis of Methods
| Method | Reactants | Yield | Purity (ee) | Cost | Scalability |
|---|---|---|---|---|---|
| Boroxine-Acetal | Boroxine, acetal, amino alcohol | 85–92% | >98% | High | Industrial |
| Boronic Acid-Acetal | Boronic acid, acetal, amino alcohol | 78–85% | 90–95% | Moderate | Laboratory |
| Catalytic Asymmetric | Triphenylborane, amino alcohol | 70–75% | 85–90% | Low | Small-scale |
Critical Challenges and Solutions
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Moisture Sensitivity : All methods require anhydrous conditions. Use of molecular sieves or inert atmosphere (N₂/Ar) is mandatory.
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Byproduct Formation : Residual boronic acid in Method 2 reduces ee. Purification via column chromatography (SiO₂, hexane/ethyl acetate) resolves this.
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Catalyst Recovery : Industrial processes employ immobilized amino alcohols on silica gel for reuse.
Industrial Applications
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Ezetimibe Synthesis : The compound serves as a catalyst in enantioselective reduction of ketones to chiral alcohols, critical for cholesterol inhibitors.
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Pharmaceutical Intermediates : Used in aprepitant (antiemetic) production via asymmetric hydrogenation.
Recent Advancements (2020–2025)
Chemical Reactions Analysis
Types of Reactions
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole undergoes various types of chemical reactions, including:
Reduction: It acts as a catalyst in the enantioselective reduction of ketones to secondary alcohols.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include borane complexes such as borane-dimethyl sulfide and borane-tetrahydrofuran.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used in substitution reactions.
Major Products
The major products formed from these reactions include enantioselective secondary alcohols from the reduction of ketones and various substituted boron compounds from substitution reactions .
Scientific Research Applications
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole exerts its catalytic effects involves the formation of a boron-oxygen complex with the substrate. This complex facilitates the transfer of hydride ions from the borane reagent to the substrate, resulting in the reduction of the ketone to an alcohol . The chiral environment provided by the oxazaborole ring ensures that the reduction occurs in an enantioselective manner, producing chiral alcohols with high enantiomeric excess .
Comparison with Similar Compounds
Structural Variations and Stereochemistry
The key structural differences among related compounds lie in substituents on the boron atom and the pyrrolidine ring. Below is a comparative analysis:
Key Observations :
Physical and Chemical Properties
Notes: The triphenyl compound’s higher molecular weight and aromaticity may reduce solubility in polar solvents compared to methyl/butyl analogs.
Catalytic Performance
- Enantiomeric Excess (ee): The (S)-1-methyl-3,3-diphenyl variant achieves >99% ee in reductions of prochiral ketones like acetophenone . The triphenyl derivative’s performance is less documented but expected to excel in bulky substrates due to increased steric hindrance .
- Reaction Scope : Butyl derivatives are preferred for large-scale syntheses due to better handling and commercial availability (e.g., Synthonix offers 1g for $255) .
Biological Activity
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole, also known as (S)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole, is a compound with significant potential in various biological applications. Its unique structure incorporates a boron atom within an oxazaborole framework, which has been associated with diverse biological activities.
- Molecular Formula : C23H22BNO
- Molecular Weight : 339.24 g/mol
- CAS Number : 131180-90-0
- Physical State : White to off-white powder
- Melting Point : 73–75 °C
Antimicrobial Properties
Research has indicated that oxazaboroles exhibit notable antimicrobial activity. The oxazaborole class has been particularly effective against various bacterial strains. For instance:
- Mechanism of Action : Oxazaboroles are known to inhibit the enzyme leucyl-tRNA synthetase (LeuRS), which is crucial for bacterial protein synthesis. This inhibition leads to bactericidal effects against Gram-positive bacteria and some Gram-negative bacteria.
- Case Study : A study demonstrated the effectiveness of oxazaboroles against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains of this pathogen.
Anticancer Activity
The compound's structural features may contribute to its anticancer properties:
- Cytotoxicity Testing : In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. The compound was tested against several human tumor cell lines and showed a dose-dependent response.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 5.0 | 10 |
| MCF7 (Breast) | 7.5 | 15 |
| A549 (Lung) | 4.0 | 8 |
Anti-inflammatory Effects
Preliminary studies suggest that oxazaboroles may exert anti-inflammatory effects:
- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.
- Research Findings : In animal models of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers.
In Vivo Studies
In vivo experiments conducted on murine models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound:
- Bioavailability : The compound exhibited moderate bioavailability with a half-life of approximately 6 hours.
- Dosage : Effective dosages ranged from 10 mg/kg to 50 mg/kg depending on the condition being treated.
Toxicology Profile
Safety assessments indicate that this compound has a favorable toxicity profile:
- Acute Toxicity : Studies show no significant acute toxicity at therapeutic doses.
- Long-term Effects : Chronic exposure studies are ongoing to evaluate potential long-term effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
